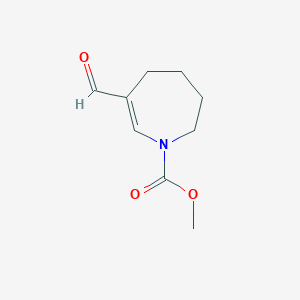

methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLPHAYPYPIKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and formylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Ring System and Reactivity :

- The azepine backbone in the target compound distinguishes it from pentalene (e.g., ethyl 6-formyl-2,3,4,5-tetrahydropentalene-3a(1H)-carboxylate) or benzodioxine derivatives . The seven-membered ring offers conformational flexibility, while the formyl group enhances electrophilicity, enabling reactions like nucleophilic additions or cyclizations.

- Bromine-substituted analogs (e.g., tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate) prioritize halogen-based reactivity (e.g., Suzuki coupling) over aldehyde chemistry .

Synthetic Utility: The ethyl pentalene derivative (C₁₂H₁₆O₃) achieved near-quantitative yield (99%) under H₂SO₄ catalysis, suggesting similar conditions could optimize the methyl azepine analog . Photocatalytic methods (e.g., synthesis of benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate) demonstrate the versatility of azepine derivatives in generating bioactive intermediates .

Physical and Spectral Properties :

- Collision cross-section (CCS) data for the tert-butyl bromo analog (148.6–153.1 Ų) provides insights into its gas-phase conformation, which may correlate with solubility or chromatographic behavior .

- Spectroscopic consistency across analogs (e.g., ethyl pentalene derivatives) supports structural validation via NMR and mass spectrometry .

Biological Activity

Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic compound recognized for its structural uniqueness and potential biological activities. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : CHN O

- SMILES : COC(=O)N1CCCCC(=C1)C=O

- InChI : InChI=1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H,1H

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.09682 | 136.0 |

| [M+Na]+ | 206.07876 | 144.5 |

| [M+NH4]+ | 201.12336 | 142.1 |

| [M+K]+ | 222.05270 | 141.6 |

| [M-H]- | 182.08226 | 135.7 |

This compound exhibits various biological activities primarily through interactions with specific enzymes and receptors. The formyl group in its structure allows for hydrogen bonding and other interactions that influence binding affinity and specificity.

Case Study: Inhibition of PARP Enzymes

A study focused on the compound's potential as a PARP (Poly ADP-ribose polymerase) inhibitor demonstrated significant biological activity:

-

Inhibition Assay :

- The compound was evaluated for its inhibitory effect on PARP enzymes.

- Results showed an IC value of 19.24 nM for PARP-1 and 32.58 nM for PARP-2, indicating strong inhibitory activity compared to the control compound rucaparib.

-

Apoptosis Induction :

- Flow cytometry analysis revealed that treatment with the compound induced apoptosis in A549 lung cancer cells in a dose-dependent manner.

- Apoptosis rates were recorded at various concentrations, with a notable increase at higher doses.

Table: IC Values for PARP Inhibition

| Compound | PARP-1 IC (nM) | PARP-2 IC (nM) |

|---|---|---|

| Methyl 6-formyl... | 19.24 ± 1.63 | 32.58 ± 1.97 |

| Rucaparib | 23.88 ± 2.90 | 25.79 ± 3.17 |

Other Biological Applications

The compound has been noted for its potential use in synthesizing other bioactive molecules and as an intermediate in various chemical reactions, including oxidation and substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, and how can reaction conditions be optimized?

- The compound can be synthesized via tandem amination/cyclization reactions using Cu(I) catalysis, as demonstrated in analogous azepine derivatives . Key steps include controlling reaction temperature (e.g., reflux conditions) and stoichiometric ratios of reagents. Optimization may involve varying catalysts (e.g., Pd, Cu) or substituents to improve yield. Post-synthesis purification via column chromatography or crystallization is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Use a combination of NMR (¹H, ¹³C, DEPT) to confirm the azepine ring structure and substituent positions. Infrared (IR) spectroscopy can validate the presence of the formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) or X-ray crystallography provides definitive confirmation of molecular geometry .

Q. What are the critical physical-chemical properties (e.g., solubility, stability) to consider during experimental handling?

- The ester and formyl groups influence polarity and solubility. Solubility tests in DMSO, methanol, or chloroform are recommended for storage and reaction planning. Stability studies under varying temperatures (e.g., 2–8°C for long-term storage) and moisture control are essential, as hydrolysis of the ester group may occur under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and thermodynamic stability of this compound?

- Density Functional Theory (DFT) calculations can estimate formation enthalpies (ΔfH) and transition-state energies for reactions involving the formyl group. Comparative analysis with analogous compounds (e.g., methyl 6-methyl-1-benzothiophene-3-carboxylate) helps identify electronic effects of substituents on stability and reactivity .

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

- Adopt a split-plot randomized block design to evaluate abiotic/biotic transformations across environmental compartments (soil, water, biota). Long-term studies (5+ years) should monitor hydrolysis, photolysis, and microbial degradation rates. Use LC-MS/MS to quantify degradation products and assess bioaccumulation potential .

Q. How can contradictory data on biological activity be resolved when testing this compound in cellular assays?

- Contradictions may arise from differences in cell lines, assay conditions (e.g., pH, serum concentration), or metabolite interference. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Dose-response curves and kinetic studies (e.g., IC₅₀ shifts over time) clarify mechanistic inconsistencies .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in drug discovery contexts?

- Synthesize derivatives with modified substituents (e.g., replacing formyl with acetyl or carboxyl groups) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking against target proteins (e.g., kinases) identifies critical binding motifs .

Methodological Considerations

Q. How should researchers design dose-response experiments to minimize variability in pharmacological studies?

- Use a split-split-plot design with four replicates per treatment group to account for temporal and spatial variability. Include positive/negative controls (e.g., known inhibitors) and standardize cell passage numbers, incubation times, and assay buffers .

Q. What analytical techniques are recommended for detecting trace-level environmental residues of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.